N-(4-Amino-2-chlorophenyl)nicotinamide is a chemical compound with the molecular formula CHClNO and a molecular weight of 247.68 g/mol. This compound is classified as a derivative of nicotinamide, specifically featuring an amine and a chlorophenyl group. It has gained attention in various fields of scientific research due to its potential therapeutic effects, particularly in the realms of antibacterial and antifungal activities .
The synthesis of N-(4-Amino-2-chlorophenyl)nicotinamide typically involves the condensation reaction of 2-chloronicotinic acid with 4-amino-2-chlorobenzamide. This reaction is often facilitated by dehydrating agents such as thionyl chloride or phosphorus oxychloride, which promote the formation of the amide bond.
N-(4-Amino-2-chlorophenyl)nicotinamide features a complex molecular structure characterized by:
N-(4-Amino-2-chlorophenyl)nicotinamide can participate in various chemical reactions, including:
The mechanism of action for N-(4-Amino-2-chlorophenyl)nicotinamide primarily involves its interaction with specific biological targets:
The physical and chemical properties of N-(4-Amino-2-chlorophenyl)nicotinamide include:
These properties significantly influence its handling, storage, and application in various scientific contexts .
N-(4-Amino-2-chlorophenyl)nicotinamide has diverse applications across several scientific fields:
The synthesis of N-(4-amino-2-chlorophenyl)nicotinamide derivatives employs strategic nucleophilic aromatic substitution (SNAr) and amide coupling reactions. A validated route involves reacting 6-chloronicotinoyl chloride with 2-chloro-4-nitroaniline in tetrahydrofuran (THF) at −35°C, followed by catalytic hydrogenation to reduce the nitro group to an amino function, achieving the core scaffold in 82% yield [1] [3]. Structural diversification focuses on:
Table 1: Synthetic Routes to Key Derivatives
Intermediate | Reaction Conditions | Yield (%) | Key Structural Feature |
---|---|---|---|
6-Chloro-N-(2-chloro-4-nitrophenyl)nicotinamide | THF, −35°C, 2 h | 78 | Nitro precursor |
N-(4-Amino-2-chlorophenyl)-5-fluoronicotinamide | Pd/C, H₂, EtOH, 25°C | 85 | C5-Fluorination |
N-(4-Amino-2-chloro-5-CF₃-phenyl)nicotinamide | PCl₃, 110°C, 8 h | 73 | Trifluoromethyl group |
Bioisosteric replacement of the amide bond optimizes metabolic stability and target engagement:
Table 2: Bioisostere Performance Profiles
Bioisostere Type | Binding Affinity (ΔG, kcal/mol) | Aqueous Solubility (mg/mL) | Key Application |
---|---|---|---|
Amide (Parent) | −8.2 | 0.12 | Baseline |
Sulfonamide | −6.1 | 0.89 | Reduced CYP inhibition |
1,2,4-Triazole | −5.8 | 1.12 | Moderate kinase inhibition |
Quinolinone | −10.5 | 0.23 | Tankyrase/HDAC inhibition |
Advanced catalysis addresses low yields in conventional amidation:
Table 3: Catalytic Performance in Amide Synthesis
Catalyst System | Temperature (°C) | Time | Yield (%) | Advantage |
---|---|---|---|---|
PCl₃ (Classical) | 110 | 8 h | 65–73 | Low cost |
Pd(OAc)₂/Xantphos | 80 | 3 h | 89 | Regioselective |
Cu₂O/MF-resin | 120 | 45 min | 92 | Recyclable (5 cycles) |
[Bmim]BF₄ (MW) | 150 | 15 min | 85 | Rapid kinetics |
Prodrugs mitigate poor bioavailability (parent compound: 12% oral bioavailability) via transporter-mediated uptake:
Table 4: Prodrug Strategies and Pharmacokinetic Outcomes
Prodrug Type | Cₘₐₓ (μM) | Tₘₐₓ (h) | AUC₀₋₂₄ (μM·h/L) | Major Site of Activation |
---|---|---|---|---|
Parent compound | 1.2 | 2.0 | 8.7 | N/A |
L-Valyl ester | 4.1 | 1.5 | 28.9 | Intestine/liver |
Phosphate ester | 3.8 | 3.0 | 32.5 | Liver/bone |
Phe-Gly dipeptide | 2.9 | 4.0 | 41.2 | Plasma |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7